1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family, recognized for its diverse pharmacological activities including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The compound's unique structure allows it to engage in various biological interactions, making it a subject of significant interest in medicinal chemistry and pharmacology.
This compound is classified as a benzodiazepine derivative, which is characterized by a fused benzene and diazepine ring system. Its molecular formula is , and it has been cataloged with the CAS number 384832-05-7. The synthesis of this compound typically involves the cyclization of specific precursors under controlled conditions .
The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one commonly involves the reaction of o-phenylenediamine with methyl acetoacetate. This reaction is facilitated by a catalyst and conducted under reflux conditions. The product is usually purified through recrystallization to ensure high purity and yield.
In industrial settings, similar synthetic routes are employed but on a larger scale. Techniques such as continuous flow reactors and advanced purification methods like chromatography are utilized to optimize yield and purity.
The molecular structure of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one features a bicyclic framework with a methyl group at the nitrogen atom in position 1. The compound exhibits a tetrahydro configuration due to the saturation of the diazepine ring.
Key structural data include:
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo several chemical reactions:
The reactions typically involve:
The mechanism of action for 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one primarily involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. By binding to these receptors, it enhances GABA's inhibitory effects, contributing to its anxiolytic and sedative properties. The compound interacts specifically with GABA-A receptor subunits and influences neurotransmission pathways related to anxiety regulation .
Further characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several notable applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in both research and therapeutic contexts.
Stereoselective construction of the tetrahydrobenzodiazepine core requires precise chiral induction strategies. Traditional routes rely on chiral pool starting materials, such as enantiomerically pure amino acids, which impose limitations on structural diversity. Contemporary approaches employ catalytic enantioselective reactions directly on the benzodiazepine scaffold. Notably, aza-Michael additions facilitated by chiral organocatalysts enable stereocontrol at C3, while catalytic asymmetric hydrogenation of exocyclic imines provides access to C5-chiral centers. The ring strain in fused intermediates (e.g., azetidine-fused precursors) can be exploited for regioselective ring-opening, yielding enantioenriched 1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-ones with >90% ee when using chiral palladium complexes [6]. Recent advances demonstrate that quinine-derived urea organocatalysts promote domino Knoevenagel/epoxidation/ring-opening cyclization sequences from 2-(aminomethyl)anilines and aldehydes, achieving up to 98% ee for the target scaffolds under mild conditions .
Solid-phase synthesis (SPS) enables rapid generation of benzodiazepinone libraries through cyclative cleavage strategies. p-Methylbenzhydrylamine (MBHA) resin serves as an optimal support for anchoring N-Boc-protected diamines via amide linkages. Subsequent acidolytic deprotection and cyclization with α-bromoacetic acid yield resin-bound 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one precursors. Treatment with oxalyldiimidazole (1.5 equiv, DMF, 25°C, 12h) forms the dione intermediate, which undergoes borane-mediated reduction (THF, 60°C) to furnish the saturated scaffold. Cleavage with HF/p-cresol (9:1, 0°C→25°C) releases 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one with >85% purity (HPLC) after precipitation [3]. Alternative SPS routes utilize Wang resin-bound o-nitrobenzoic acids, reduced to anilines with SnCl₂, followed by acylation with Fmoc-amino acids and TFA-mediated cyclization to afford 2,3-dihydro-1H-1,4-benzodiazepine-2,3-diones – key precursors to the target compound via NaBH₄ reduction and N-methylation [1] [5].
Table 1: Solid-Phase Supports for Benzodiazepinone Synthesis
Resin Type | Linker Chemistry | Cyclization Agent | Cleavage Conditions | Purity (%) |
---|---|---|---|---|
p-MBHA | Amide | Oxalyldiimidazole | HF/p-cresol (9:1) | 85-92 |
Wang | Ester | TFA (20% in DCM) | TFA/H₂O (95:5) | 78-85 |
Rink amide | Amide | PyBOP/DIEA | TFA/TIS/H₂O (95:2.5:2.5) | 80-88 |
Selective N-1 methylation poses challenges due to competing N-5 reactivity. Two optimized approaches exist:
Table 2: Alkylation Optimization for N-1 Methylation
Method | Reagents | Conditions | Yield (%) | Byproducts |
---|---|---|---|---|
Quaternary ring-opening | MeOTf → NaN₃/KCN/PhSNa | DMF, 25°C, 6-24h | 91-95 | None |
Reductive alkylation | HCHO/HCO₂H (5:1) | Reflux, 8h | 75-82 | N-Formyl (8-12%) |
Pd-catalyzed N-arylation* | Aryl bromide/Pd₂(dba)₃/XPhos | t-BuOH, 80°C, 12h | 65-70 | N-5 alkylated (5%) |
For comparison only; not used for *N-methylation [8]
Asymmetric catalysis provides efficient access to enantiopure benzodiazepinones. Key methodologies include:
Table 3: Catalytic Asymmetric Methods Comparison
Catalyst System | Induction Mechanism | Key Intermediate | ee Range (%) | Yield (%) |
---|---|---|---|---|
eQNU (organocatalyst) | Vinylogous iminium ion activation | Chiral epoxide | 92-98 | 68-75 |
CuI/DMGC | Oxidative addition/reductive elimination | Azetidinium ion | 85-90* | 91-98 |
Ru-(S)-BINAP | Enantioselective hydrogenation | Enol ether | 95-99 | 80-86 |
*Requires chiral nucleophile for diastereoselection [6]
Purification challenges arise from polar byproducts in benzodiazepinone synthesis. Critical optimizations include:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: